1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid
Overview
Description
1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H8BrNO2 . It has a molecular weight of 242.07 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrNO2/c10-7-5-6(1-4-11-7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 242.07 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Synthesis and Application of Halogenated Compounds
Halogenated organic compounds, such as 1-(2-Bromopyridin-4-yl)cyclopropanecarboxylic acid, often serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials due to their reactivity and versatility. For example, brominated compounds are pivotal in cross-coupling reactions, a methodology awarded the Nobel Prize in Chemistry in 2010, which allows for the construction of complex molecules from simpler ones. The practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, highlights the importance of halogenated intermediates in drug synthesis (Qiu et al., 2009)[https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt].
Cyclodextrins in Drug Delivery Systems
Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various compounds, enhancing the solubility, stability, and bioavailability of drugs. Their inclusion complex forming capability may offer insights into how this compound derivatives could be utilized in drug formulations to improve therapeutic outcomes (Sharma & Baldi, 2016)[https://consensus.app/papers/exploring-versatile-applications-cyclodextrins-sharma/c647432e1dd6594299534d1093103133/?utm_source=chatgpt].
Bioactive Phosphonic Acids
Phosphonic acid derivatives, structurally related to phosphates, find applications in medicine, agriculture, and materials science. The synthesis and applications review of phosphonic acids illustrates the potential for this compound to be used in the development of new bioactive molecules or as ligands in the creation of new materials (Sevrain et al., 2017)[https://consensus.app/papers/phosphonic-acid-preparation-applications-sevrain/0c54a00094355a6ba54e2ef9e1220ad9/?utm_source=chatgpt].
COX Inhibition and Drug Development
The synthesis and study of cinnamic acid derivatives for their anticancer properties underscore the potential for structurally diverse organic compounds, including halogenated pyridines and cyclopropane derivatives, to serve as lead compounds in the development of new therapeutics. Cinnamic acid derivatives have demonstrated a range of biological activities, including anticancer potential, indicating the vast therapeutic possibilities of organic compounds (De et al., 2011)[https://consensus.app/papers/cinnamic-acid-derivatives-anticancer-agentsa-review-de/cd68d45bd6a157caacee9b0599361b2a/?utm_source=chatgpt].
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-(2-bromopyridin-4-yl)cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-5-6(1-4-11-7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHJRNBPNWSYIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857295 | |
Record name | 1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-43-9 | |
Record name | 1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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